Fluprostenol isopropyl ester

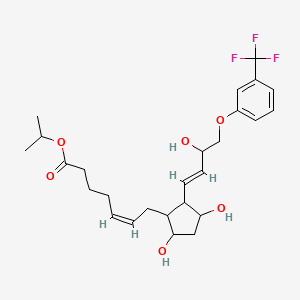

Description

BenchChem offers high-quality Fluprostenol isopropyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fluprostenol isopropyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C26H35F3O6 |

|---|---|

Molecular Weight |

500.5 g/mol |

IUPAC Name |

propan-2-yl (Z)-7-[3,5-dihydroxy-2-[(E)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate |

InChI |

InChI=1S/C26H35F3O6/c1-17(2)35-25(33)11-6-4-3-5-10-21-22(24(32)15-23(21)31)13-12-19(30)16-34-20-9-7-8-18(14-20)26(27,28)29/h3,5,7-9,12-14,17,19,21-24,30-32H,4,6,10-11,15-16H2,1-2H3/b5-3-,13-12+ |

InChI Key |

MKPLKVHSHYCHOC-AGOVQIDJSA-N |

Isomeric SMILES |

CC(C)OC(=O)CCC/C=C\CC1C(CC(C1/C=C/C(COC2=CC=CC(=C2)C(F)(F)F)O)O)O |

Canonical SMILES |

CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Advanced Synthesis Protocol: Fluprostenol Isopropyl Ester (Travoprost)

[1]

Content Type: Technical Whitepaper Subject: Chemical Synthesis & Process Chemistry Target Audience: Process Chemists, Medicinal Chemists, Drug Development Professionals

Executive Summary & Molecular Architecture

Fluprostenol isopropyl ester (Travoprost) is a synthetic prostaglandin F2

From a synthetic perspective, the molecule presents three primary challenges:

-

Stereochemical Density: The cyclopentane core contains four contiguous chiral centers (C8, C9, C11, C12).

-

Geometric Isomerism: The

-chain requires a cis (Z) alkene at C5-C6, while the -

Remote Stereocontrol: The C15 hydroxyl group configuration is critical for receptor binding affinity.

This guide details a convergent synthesis strategy utilizing the Corey Lactone scaffold, the industry-standard chiral pool intermediate that pre-installs the difficult core stereochemistry.

Retrosynthetic Analysis

The retrosynthetic logic disconnects the molecule into three distinct synthons: the cyclopentane core (derived from Corey Lactone), the

Strategic Disconnections:

-

C1-O Bond: Esterification of the free acid.[2]

-

C5-C6 Bond: Z-selective Wittig reaction.

-

C13-C14 Bond: E-selective Horner-Wadsworth-Emmons (HWE) reaction.

Figure 1: Retrosynthetic fragmentation of Fluprostenol Isopropyl Ester highlighting the convergent assembly from the Corey Lactone scaffold.

Detailed Synthesis Pathway[4][5]

The synthesis is executed in two major phases: the construction of the

Phase 1: Functionalization of the Omega Chain

The starting material is typically (-)-Corey Lactone 4-phenylbenzoate alcohol . The primary objective here is to install the phenoxy-substituted lower chain while establishing the C15 stereocenter.

Step 1.1: Moffatt/Swern Oxidation

The primary alcohol at C13 (PG numbering) is oxidized to the aldehyde. While Swern oxidation is classic, modern process chemistry often favors TEMPO/NaOCl or Dess-Martin Periodinane for easier workup and avoidance of dimethyl sulfide odors.

Step 1.2: Horner-Wadsworth-Emmons (HWE) Reaction

The aldehyde reacts with dimethyl 2-oxo-3-[3-(trifluoromethyl)phenoxy]propylphosphonate.

-

Reagents: LiCl, Triethylamine (TEA) or NaH.

-

Mechanism: The phosphonate anion attacks the aldehyde.[3] The intermediate undergoes elimination to form the

-unsaturated ketone (enone). -

Selectivity: This reaction is naturally E-selective (trans), establishing the correct geometry at C13-C14.

Step 1.3: Stereoselective Reduction (The Critical Control Point)

The C15 ketone must be reduced to an alcohol.

-

Challenge: Standard reduction (NaBH4) yields a 1:1 mixture of epimers (15R/15S).

-

Solution: Use (-)-DIP-Cl (B-chlorodiisopinocampheylborane) or a CBS-oxazaborolidine catalyst.

-

Stereochemistry Note: In natural prostaglandins, the active configuration is 15S. However, in Travoprost, due to the Cahn-Ingold-Prelog (CIP) priority change caused by the oxygen atom in the phenoxy group, the biologically active "alpha-OH" configuration is designated as 15R .

-

Reaction: The reagent approaches the enone face selectively, yielding the 15R-alcohol with high diastereomeric excess (>95% de).

Phase 2: Construction of the Alpha Chain

Once the lower chain is set and protected (if necessary), the upper chain is installed.

Step 2.1: Lactone Reduction

The lactone moiety is reduced to a lactol (hemiacetal).

-

Reagent: DIBAL-H (Diisobutylaluminum hydride).

-

Conditions: Strictly controlled low temperature (-78°C) in Toluene or THF.

-

Control: Over-reduction to the diol must be prevented by careful stoichiometry (1.1 eq) and quenching.

Step 2.2: Wittig Reaction

The lactol exists in equilibrium with the open-chain hydroxy-aldehyde. This reacts with the ylide generated from (4-carboxybutyl)triphenylphosphonium bromide.

-

Base: Potassium tert-butoxide (KOtBu) or NaHMDS.

-

Solvent: THF or DMSO.

-

Selectivity: Under salt-free conditions (or using specific bases), the reaction is highly Z-selective, forming the cis-alkene at C5-C6.

-

Result: This step opens the lactone ring and yields Fluprostenol Free Acid .

Phase 3: Prodrug Formation

Step 3.1: Esterification

The final step converts the free acid to the isopropyl ester.

-

Reagents: 2-Iodopropane (Isopropyl iodide), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[3]

-

Solvent: Acetone or 2-Butanone.

-

Rationale: DBU acts as a non-nucleophilic base to deprotonate the carboxylic acid. The carboxylate then undergoes an SN2 attack on the isopropyl iodide. This method is mild and avoids racemization.

Visualizing the Reaction Pathway

Figure 2: Step-by-step linear synthesis flow from Corey Lactone to Travoprost.

Experimental Protocol: The HWE and Reduction Sequence

This section details the critical transformation of the Corey Aldehyde to the chiral allylic alcohol. This sequence defines the "lower half" of the molecule and is the source of most stereochemical impurities.

Reagents & Stoichiometry Table

| Component | Role | Equivalents | Notes |

| Corey Aldehyde | Substrate | 1.0 | Freshly prepared |

| Phosphonate Ester | HWE Reagent | 1.1 - 1.2 | Dimethyl 2-oxo-3-[3-(trifluoromethyl)phenoxy]propylphosphonate |

| LiCl | Additive | 1.2 | Enhances acidity of phosphonate |

| Triethylamine | Base | 1.5 | Mild base for Masamune-Roush conditions |

| (-)-DIP-Cl | Chiral Reductant | 1.5 - 2.0 | 60-65% solution in Hexane |

Step-by-Step Methodology

Part A: Horner-Wadsworth-Emmons Olefination

-

Preparation: Charge a dry reactor with anhydrous Acetonitrile (MeCN) or THF. Add Lithium Chloride (LiCl) and stir until dissolved.

-

Activation: Add the Phosphonate Ester and cool the mixture to 0°C. Add Triethylamine (TEA) dropwise. Stir for 30 minutes to generate the phosphonate anion.

-

Coupling: Add a solution of Corey Aldehyde in THF dropwise to the reactor, maintaining internal temperature < 5°C.

-

Reaction: Allow to warm to room temperature (20-25°C) and stir for 2-4 hours. Monitor by TLC/HPLC for disappearance of aldehyde.

-

Workup: Quench with saturated NH4Cl solution. Extract with Ethyl Acetate. Wash organics with brine, dry over Na2SO4, and concentrate to yield the crude Enone.

Part B: Stereoselective Reduction (Midland/Brown Reduction)

-

Setup: Dissolve the crude Enone in anhydrous THF. Cool the solution to -25°C to -40°C.

-

Reduction: Slowly add the solution of (-)-DIP-Cl via cannula or addition funnel, ensuring the temperature does not rise above -20°C.

-

Incubation: Stir at -25°C for 4-8 hours. The low temperature is crucial for maximizing diastereoselectivity (dr > 95:5).

-

Quench: Warm to 0°C and quench carefully with Methanol.

-

Oxidative Workup: To remove the boron byproducts, add a mixture of NaOH (3M) and H2O2 (30%) dropwise (Exothermic!). Stir for 1 hour.

-

Purification: Extract with Ethyl Acetate. The resulting oil is typically purified via column chromatography (Silica Gel, Hexane/EtOAc gradient) to isolate the pure 15R-alcohol .

Critical Quality Attributes (CQA)

When manufacturing Travoprost, the following impurities must be strictly controlled:

-

15-Epi-Travoprost: Result of poor stereocontrol during the ketone reduction. Limit: < 0.5%.

-

5,6-Trans Isomer: Result of "lithium drift" or improper base usage during the Wittig reaction. Limit: < 2.0%.

-

Over-reduced Impurities: Result of non-selective reduction of the C13-C14 double bond during the C15 ketone reduction.

References

-

Resul, B., et al. (1993). "Phenyl-substituted prostaglandins: potent and selective antiglaucoma agents." Journal of Medicinal Chemistry, 36(2), 243-248. [Link]

-

Corey, E. J., et al. (1969). "Total synthesis of prostaglandins F2alpha and E2 as the naturally occurring forms." Journal of the American Chemical Society, 91(20), 5675-5677. [Link]

-

Chandrasekhar, S., et al. (2018). "Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs." Chemical Reviews. [Link]

- European Patent Office. (2013).

Fluprostenol Isopropyl Ester: Structural Characterization and Pharmacological Profiling

The following technical guide details the chemical properties, structural characteristics, and pharmacological mechanisms of Fluprostenol Isopropyl Ester (Travoprost). This document is designed for researchers and drug development professionals, focusing on the causality behind experimental protocols and the molecular logic of its therapeutic application.

Technical Whitepaper | Version 2.0

Executive Summary

Fluprostenol isopropyl ester (CAS: 157283-68-6), commonly known as Travoprost , is a synthetic prostaglandin F2α (PGF2α) analogue.[1][2][3][4][5][6][7][8] It functions as a high-affinity, selective agonist for the FP prostanoid receptor.[5][8] Structurally designed as an isopropyl ester prodrug, it exhibits enhanced lipophilicity compared to its free acid form, facilitating superior corneal penetration. Upon absorption, it is rapidly hydrolyzed by corneal esterases to the biologically active free acid (fluprostenol), which mediates the reduction of intraocular pressure (IOP) via increased uveoscleral outflow.

Chemical Identity & Structural Analysis[1][5]

Nomenclature and Identification

-

IUPAC Name: Propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate

-

Common Name: Travoprost; Fluprostenol isopropyl ester[2][3][4][5][6][7][8][9][10]

-

Molecular Formula: C

H -

Molecular Weight: 500.55 g/mol [1]

Structural Architecture

The molecule is a modified PGF2α scaffold.[5][6] Key structural modifications include:

-

C-1 Isopropyl Ester: Replaces the carboxylic acid of PGF2α. This modification masks the negative charge, significantly increasing the partition coefficient (LogP) and allowing passive diffusion across the lipophilic corneal epithelium.

-

C-16 Trifluoromethylphenoxy Group: Replaces the standard n-pentyl tail of natural prostaglandins. This aromatic substitution enhances metabolic stability against 15-hydroxyprostaglandin dehydrogenase (15-PGDH) and increases affinity for the FP receptor.

Stereochemistry

Fluprostenol isopropyl ester possesses five chiral centers. The biologically active isomer is the (+)-enantiomer with the configuration (5Z, 13E)-(9S, 11R, 15R) . Strict control of stereochemistry during synthesis is critical, as diastereomers exhibit significantly reduced receptor binding affinity.

Physicochemical Properties[1][2][3][5][8][9][10][11]

Physical State and Solubility[3]

-

Appearance: Colorless to pale yellow viscous oil.

-

Solubility Profile:

Experimental Protocol: Aqueous Solubilization

Critical Insight: Direct addition of the oil to aqueous buffer results in micelle formation and heterogeneous dosing.

Dissolve the neat oil in DMSO to create a stock solution (e.g., 10 mM).

Purge with inert gas (Argon/Nitrogen) to prevent oxidation.

Dilute the stock at least 1:10 into the aqueous buffer immediately prior to use. Ensure the final DMSO concentration is <0.1% to avoid solvent cytotoxicity in cell assays.

Stability and Hydrolysis Kinetics

The isopropyl ester linkage is susceptible to hydrolysis.[5][6]

-

Storage: Stable for ≥2 years at -20°C in ethanolic solution.

-

Hydrolysis: In the presence of water, bases, or esterases, the compound converts to Fluprostenol (free acid) .

-

Formulation Note: Commercial ophthalmic solutions (e.g., Travatan Z) are buffered to pH 6.0–6.8 to minimize spontaneous hydrolysis while maintaining ocular comfort.

Mechanism of Action & Pharmacology[8]

Prodrug Activation

Fluprostenol isopropyl ester is biologically inactive at the receptor level until hydrolysis occurs.

-

Penetration: The ester crosses the corneal epithelium.

-

Activation: Corneal esterases hydrolyze the isopropyl group.[5][6]

-

Binding: The resulting Fluprostenol free acid binds the FP receptor on the ciliary muscle and trabecular meshwork cells.

Signaling Pathway

The therapeutic effect is mediated through the Gq-protein coupled receptor pathway. Activation leads to increased intracellular Calcium (

Visualization: Pharmacodynamic Signaling Cascade

Caption: Figure 1.[11] The pharmacodynamic activation pathway of Fluprostenol Isopropyl Ester, from corneal penetration to IOP reduction.

Analytical Characterization & Quality Control

High-Performance Liquid Chromatography (HPLC)

Quantification requires separation of the ester from the free acid degradation product and stereoisomers.

Recommended Protocol:

-

Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 3-5 µm).

-

Mobile Phase: Acetonitrile : 0.02 M Phosphate Buffer pH 3.0 (60:40 v/v).

-

Note: Acidic pH suppresses ionization of the free acid, sharpening the peak shape.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm (ester carbonyl) or 276 nm (aromatic ring).

-

Retention Time: The isopropyl ester elutes significantly later than the free acid due to higher lipophilicity.

Mass Spectrometry (LC-MS/MS)

For pharmacokinetic studies (plasma/aqueous humor quantification), LC-MS/MS is required due to low physiological concentrations.

-

Internal Standard: Fluprostenol isopropyl ester-d4 (Deuterated).[2]

-

Ionization: Electrospray Ionization (ESI) in positive mode (for ester) or negative mode (for free acid metabolite).

-

Transitions: Monitor parent ion [M+Na]+ or [M+H]+ to characteristic fragment ions.

Visualization: Analytical Workflow for Purity Assessment

Caption: Figure 2. HPLC workflow for distinguishing Fluprostenol Isopropyl Ester from its hydrolysis degradation product.

Synthesis & Manufacturing Considerations

Synthetic Route Overview

The synthesis typically follows the "Corey Lactone" pathway, a standard for prostaglandin synthesis.

-

Corey Lactone Aldehyde: The starting scaffold.

-

Wittig Reaction: Attachment of the omega-chain (containing the trifluoromethylphenoxy group).

-

Reduction & Deprotection: Stereoselective reduction of the C-15 ketone.

-

Esterification: The final critical step involves reacting Fluprostenol (free acid) with isopropyl iodide (2-iodopropane) in the presence of a base (e.g., DBU or

) in an aprotic solvent (DMF or Acetone).

Handling and Safety

-

Hazard: Potent biologically active lipid. Absorbs through skin.[3][9]

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Pregnancy Warning: Prostaglandins are abortifacients. Pregnant personnel should avoid handling the neat compound.

-

Inactivation: Spills should be treated with 5% sodium hypochlorite (bleach) or strong alkaline solution to hydrolyze the ester and degrade the prostanoid structure.

References

-

PubChem. (2024). Travoprost (Fluprostenol isopropyl ester) Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Hellberg, M. R., et al. (2001). The hydrolysis of the prostaglandin analog prodrug bimatoprost to 17-phenyl-trinor PGF2alpha by human and rabbit ocular tissue. Journal of Ocular Pharmacology and Therapeutics.

-

Sharif, N. A., et al. (2003). Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities. Journal of Ocular Pharmacology and Therapeutics.

-

European Medicines Agency. (2018). Travatan: EPAR - Scientific Discussion. Retrieved from [Link]

Sources

- 1. Fluprostenol isopropyl ester ≥98%, ethanol solution | Sigma-Aldrich [sigmaaldrich.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Endothelin antagonism: effects of FP receptor agonists prostaglandin F2alpha and fluprostenol on trabecular meshwork contractility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Travoprost | C26H35F3O6 | CID 5282226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Fluprostenol | C23H29F3O6 | CID 5311100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. caymanchem.com [caymanchem.com]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

- 11. EP1920764B1 - Fluprostenol isopropyl ester for use in the treatment of glaucoma and ocular hypertension - Google Patents [patents.google.com]

A Deep Dive into the FP Receptor Binding Affinity of Fluprostenol Isopropyl Ester

This technical guide provides an in-depth exploration of the binding affinity of fluprostenol isopropyl ester for the prostaglandin F (FP) receptor. Designed for researchers, scientists, and professionals in drug development, this document elucidates the biochemical interactions, experimental methodologies, and comparative pharmacology of this potent ocular hypotensive agent.

Introduction: The Prostaglandin FP Receptor and its Therapeutic Significance

The prostaglandin F2α receptor, or FP receptor, is a G protein-coupled receptor (GPCR) that plays a crucial role in a variety of physiological processes, including female reproductive functions like luteolysis and parturition, as well as the regulation of blood pressure.[1][2] In ophthalmology, the FP receptor has emerged as a key therapeutic target for the management of glaucoma and ocular hypertension.[2]

Activation of FP receptors located in the ciliary muscle and trabecular meshwork of the eye enhances the uveoscleral outflow of aqueous humor, leading to a reduction in intraocular pressure (IOP).[2][3] This mechanism forms the basis for the clinical efficacy of several prostaglandin F2α (PGF2α) analogs, including fluprostenol isopropyl ester.

Fluprostenol isopropyl ester, also known as travoprost, is a synthetic analog of PGF2α.[4][5] It is an isopropyl ester prodrug that is rapidly hydrolyzed by esterases in the cornea to its biologically active free acid form, (+)-fluprostenol.[4][6] This active metabolite is a high-affinity, selective full agonist of the FP receptor.[5][7] Understanding the binding affinity of fluprostenol for the FP receptor is paramount for elucidating its mechanism of action and for the development of next-generation ocular hypotensive agents.

The FP Receptor Signaling Cascade

The FP receptor is a member of the Gq-coupled GPCR family.[8] Upon agonist binding, the receptor undergoes a conformational change that activates the associated Gq protein. This initiates a downstream signaling cascade characterized by the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[9] This signaling pathway ultimately mediates the physiological effects of FP receptor activation.[9]

Caption: FP Receptor Signaling Pathway.

Quantifying Binding Affinity: The Radioligand Binding Assay

The gold standard for determining the binding affinity of a ligand for its receptor is the radioligand binding assay.[10][11][12] This technique provides sensitive and quantitative data on receptor expression (Bmax) and the equilibrium dissociation constants for radiolabeled (Kd) and unlabeled (Ki) ligands.[10] For assessing the affinity of fluprostenol, a competitive binding assay is typically employed.

Principle of the Competitive Radioligand Binding Assay

In a competitive binding assay, a fixed concentration of a radiolabeled ligand (e.g., [3H]-PGF2α) that is known to bind to the FP receptor is incubated with a source of the receptor (e.g., cell membranes expressing the FP receptor). This incubation is performed in the presence of varying concentrations of an unlabeled competing ligand (in this case, fluprostenol). The unlabeled ligand competes with the radioligand for the same binding sites on the receptor. As the concentration of the unlabeled ligand increases, it displaces more of the radiolabeled ligand, resulting in a decrease in the measured radioactivity bound to the receptor.

The data from this experiment are used to generate a competition curve, from which the IC50 (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined. The IC50 value is then used to calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:

Ki = IC50 / (1 + ([L]/Kd))

Where:

-

Ki is the inhibition constant for the unlabeled ligand.

-

IC50 is the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand.

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the equilibrium dissociation constant of the radioligand.

The Ki value represents the affinity of the unlabeled ligand for the receptor. A lower Ki value indicates a higher binding affinity.

Step-by-Step Experimental Protocol

The following is a generalized protocol for a competitive radioligand binding assay to determine the Ki of fluprostenol for the FP receptor.

1. Membrane Preparation:

-

Culture cells stably expressing the human FP receptor (e.g., HEK293 cells).

-

Harvest the cells and homogenize them in a cold lysis buffer containing protease inhibitors.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it in a suitable assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).[13]

2. Assay Setup:

-

Prepare a series of dilutions of the unlabeled competitor, fluprostenol (the active acid form).

-

In a 96-well plate, add the following to each well in a final volume of 250 µL:[13]

-

A fixed amount of the membrane preparation (e.g., 10-20 µg of protein).

-

A fixed concentration of the radiolabeled ligand (e.g., [3H]-PGF2α) at a concentration close to its Kd.

-

Varying concentrations of unlabeled fluprostenol.

-

-

Include control wells for:

-

Total binding: Contains membranes and radioligand only.

-

Non-specific binding: Contains membranes, radioligand, and a high concentration of an unlabeled FP receptor agonist (e.g., 10 µM PGF2α) to saturate all specific binding sites.

-

3. Incubation:

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[13] Gentle agitation is recommended to ensure homogeneity.

4. Filtration:

-

Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter (e.g., GF/C) that has been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[13]

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

5. Scintillation Counting:

-

Dry the filters and place them in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity on the filters using a scintillation counter.

6. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the log concentration of fluprostenol.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

Caption: Radioligand Binding Assay Workflow.

Binding Affinity and Selectivity of Fluprostenol

Fluprostenol, the active acid of travoprost, exhibits a high binding affinity for the FP receptor. Studies have shown that travoprost acid has a Ki value of approximately 3.5 to 7.5 nM for the human and rat FP receptors, respectively.[14] Another study reported a Ki of 35 ± 5 nM for the FP receptor.[15] This high affinity underscores its potency as an FP receptor agonist.

Furthermore, fluprostenol demonstrates remarkable selectivity for the FP receptor over other prostanoid receptors.[15] This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic index of the drug. The table below summarizes the binding affinities of travoprost acid for various prostanoid receptors.

| Receptor Subtype | Ki (nM) | Reference |

| FP | 35 ± 5 | [15] |

| DP | 52,000 | [15] |

| EP1 | 9,540 | [15] |

| EP3 | 3,501 | [15] |

| EP4 | 41,000 | [15] |

| IP | >90,000 | [15] |

| TP | 121,000 | [15] |

The data clearly indicate that travoprost acid binds to the FP receptor with significantly higher affinity than to other prostanoid receptors, highlighting its selectivity.

Comparative Binding Affinities of Ocular Hypotensive Prostaglandin Analogs

Several prostaglandin analogs are used clinically for the treatment of glaucoma. A comparison of their binding affinities for the FP receptor provides valuable insights into their relative potencies.

| Compound (Active Acid) | FP Receptor Ki (nM) | Reference |

| Travoprost Acid ((+)-Fluprostenol) | 35 ± 5 | [15] |

| Latanoprost Acid | 98 | [15] |

| Bimatoprost Acid | Data not consistently reported as Ki |

Travoprost acid demonstrates a higher affinity for the FP receptor compared to latanoprost acid.[15] This suggests that at a molecular level, travoprost acid binds more tightly to the receptor, which may contribute to its potent IOP-lowering effect.

Structure-Activity Relationship (SAR) Insights

The chemical structure of fluprostenol is a key determinant of its high binding affinity and selectivity for the FP receptor. As an analog of PGF2α, it shares the core prostaglandin structure. However, specific modifications to the omega-chain, such as the inclusion of a trifluoromethylphenoxy group, significantly enhance its potency and receptor selectivity.[16][17] The isopropyl ester moiety in the prodrug form increases its lipophilicity, facilitating its penetration through the cornea.[6][18] Once in the eye, it is hydrolyzed to the active free acid, which then interacts with the FP receptor.

Conclusion

Fluprostenol isopropyl ester is a highly effective ocular hypotensive agent that acts as a selective, high-affinity agonist of the prostaglandin FP receptor. Its therapeutic efficacy is rooted in the high binding affinity of its active metabolite, fluprostenol, for the FP receptor, which initiates a signaling cascade leading to increased uveoscleral outflow and a reduction in intraocular pressure. The determination of its binding affinity through radioligand binding assays provides a quantitative measure of its potency and selectivity, which are critical parameters in drug development. The favorable pharmacological profile of fluprostenol, characterized by its high affinity and selectivity, underscores its importance in the management of glaucoma and ocular hypertension.

References

-

Frontiers in Pharmacology. (2012). PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease. Retrieved from [Link]

-

Wikipedia. (n.d.). Prostaglandin F receptor. Retrieved from [Link]

-

Sharif, N. A., Kelly, C. R., & Crider, J. Y. (2003). Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells. Journal of Ocular Pharmacology and Therapeutics, 19(6), 501–515. Retrieved from [Link]

-

IOVS. (2006). Endothelin Antagonism: Effects of FP Receptor Agonists Prostaglandin F2α and Fluprostenol on Trabecular Meshwork Contractility. Retrieved from [Link]

-

ResearchGate. (2018). Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility. Retrieved from [Link]

-

Hellberg, M. R., Sallee, V. L., McLaughlin, M. A., et al. (2001). Preclinical efficacy of travoprost, a potent and selective FP prostaglandin receptor agonist. Journal of Ocular Pharmacology and Therapeutics, 17(5), 421-432. Retrieved from [Link]

-

PubMed. (2006). Endothelin antagonism: effects of FP receptor agonists prostaglandin F2alpha and fluprostenol on trabecular meshwork contractility. Retrieved from [Link]

-

PubMed. (2017). GPCR-radioligand binding assays. Retrieved from [Link]

-

Wikipedia. (n.d.). Prostaglandin F2α. Retrieved from [Link]

-

Stjernschantz, J. W. (1997). Structure-activity relationships and receptor profiles of some ocular hypotensive prostanoids. Survey of Ophthalmology, 41 Suppl 2, S47-52. Retrieved from [Link]

- Google Patents. (n.d.). Fluprostenol isopropyl ester for use in the treatment of glaucoma and ocular hypertension.

-

ResearchGate. (2023). Structures of human prostaglandin F2α receptor reveal the mechanism of ligand and G protein selectivity. Retrieved from [Link]

-

PubMed. (2023). Structures of human prostaglandin F2α receptor reveal the mechanism of ligand and G protein selectivity. Retrieved from [Link]

-

Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]

-

Sales, K. J., Milne, S. A., Williams, A. R., Anderson, R. A., & Jabbour, H. N. (2004). Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways. The Journal of Clinical Endocrinology and Metabolism, 89(2), 986–993. Retrieved from [Link]

-

Al-Jazzaf, A. M., DeSantis, L., & Netland, P. A. (2003). Travoprost: a potent ocular hypotensive agent. Drugs of Today, 39(1), 61-74. Retrieved from [Link]

-

National Institutes of Health. (2018). Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility. Retrieved from [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

-

National Institutes of Health. (2005). Identification and pharmacological characterization of the prostaglandin FP receptor and FP receptor variant complexes. Retrieved from [Link]

-

Eurofins Discovery. (n.d.). GPCR Radioligand Binding. Retrieved from [Link]

Sources

- 1. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]

- 2. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Portico [access.portico.org]

- 7. Preclinical efficacy of travoprost, a potent and selective FP prostaglandin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification and pharmacological characterization of the prostaglandin FP receptor and FP receptor variant complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]

- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. caymanchem.com [caymanchem.com]

- 15. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structure-activity relationships and receptor profiles of some ocular hypotensive prostanoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. EP1920764B1 - Fluprostenol isopropyl ester for use in the treatment of glaucoma and ocular hypertension - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

Technical Guide: Fluprostenol Isopropyl Ester – Off-Target Pharmacology & Mitigation

Executive Summary

Fluprostenol isopropyl ester (Travoprost) represents a cornerstone in the management of ocular hypertension and open-angle glaucoma.[1] While its primary efficacy stems from high-affinity agonism at the Prostaglandin F (FP) receptor, its lipophilic prodrug structure and potent free-acid metabolite introduce a complex pharmacological profile. This guide analyzes the molecular basis of its off-target effects—distinguishing between pharmacological off-targeting (promiscuous receptor binding) and physiological off-targeting (on-target activation in unintended tissues)—and provides a validated experimental framework for their assessment.

Molecular Identity & Mechanism of Action

To understand off-target potential, one must first delineate the activation pathway. Fluprostenol isopropyl ester is a prodrug designed to penetrate the corneal epithelium.

-

Prodrug: Fluprostenol isopropyl ester (Lipophilic, corneal penetrance).

-

Bioactivation: Hydrolysis by corneal esterases.

-

Active Metabolite: (+)-Fluprostenol (Free acid).

-

Primary Target: FP Receptor (

nM). -

Canonical Signaling:

coupling

The "Off-Target" Dichotomy

Researchers must categorize adverse events into two distinct mechanistic buckets to design effective mitigation strategies:

-

Type I: Pharmacological Cross-Reactivity: The active metabolite binds to non-FP prostanoid receptors (EP, DP, IP, TP).

-

Type II: Tissue-Specific On-Target Toxicity: The molecule binds the correct receptor (FP) but in an off-target tissue (e.g., orbital adipocytes leading to atrophy).

Pharmacological Off-Target Landscape (Type I)

Although highly selective for FP, Fluprostenol retains sub-micromolar affinity for other prostanoid receptors.[2] The structural homology among GPCRs in the prostanoid family facilitates this cross-reactivity.

The EP Receptor Family (EP1–EP4)[3]

-

Relevance: The EP receptor family is the primary driver of conjunctival hyperemia (redness), the most common adverse event.

-

Mechanism: While FP activation lowers IOP, concurrent activation of vascular EP2/EP4 receptors on conjunctival vessels induces vasodilation via the

-cAMP-PKA pathway. -

Endothelial Crosstalk: Fluprostenol-induced endothelial muscarinic receptor stimulation can trigger Nitric Oxide (NO) release, compounding the vasodilatory effect.

The TP and IP Receptors[2]

-

TP (Thromboxane Receptor): Weak affinity. Activation can lead to vasoconstriction or inflammatory mediator release, potentially counteracting the IOP-lowering benefits or causing irritation.

-

IP (Prostacyclin Receptor): Activation contributes to vasodilation and sensory nerve sensitization (pain/stinging upon instillation).

Visualization: Signaling Crosstalk

The following diagram illustrates the divergence between the therapeutic FP pathway and the off-target receptor pathways.

Figure 1: Divergent signaling pathways of Fluprostenol. Green indicates the therapeutic pathway; Red indicates pharmacological off-targeting; Yellow indicates tissue-specific off-targeting.

Physiological Off-Target Effects (Type II)

Prostaglandin-Associated Periorbitopathy (PAP)

This is a critical "on-target" effect in the wrong tissue. Fluprostenol does not distinguish between FP receptors in the ciliary body (therapeutic) and those in the orbital fat pads (adverse).

-

Mechanism: Activation of FP receptors on pre-adipocytes activates the Mitogen-Activated Protein Kinase (MAPK) pathway.

-

Causality: MAPK phosphorylation inhibits PPAR-

(Peroxisome Proliferator-Activated Receptor gamma), the master regulator of adipogenesis. -

Result: Inhibition of adipocyte differentiation and reduction in lipid accumulation, leading to the "sunken eye" appearance.

Pigmentation (Melanogenesis)

-

Mechanism: FP receptor stimulation in melanocytes increases tyrosinase activity, leading to increased melanin content in stromal melanocytes of the iris. This is irreversible.

Experimental Validation Framework

To validate the off-target profile of a Fluprostenol-based formulation, a tiered screening approach is required. This protocol ensures scientific rigor (E-E-A-T) by moving from molecular interaction to phenotypic output.

Protocol A: Receptor Binding Affinity Screen (The "Filter")

Objective: Determine

-

System: HEK293 cells stably expressing human recombinant prostanoid receptors.

-

Radioligands:

-

FP:

-PGF -

DP:

-PGD -

EP:

-PGE

-

-

Method:

-

Incubate membranes with radioligand + increasing concentrations of Fluprostenol (

to -

Terminate via rapid filtration (Whatman GF/B).

-

Calculate

and convert to -

Self-Validation: Include a known selective agonist (e.g., Latanoprost) as a positive control to verify receptor density (

).

-

Protocol B: Functional Second Messenger Assays (The "Mechanism")

Objective: Confirm if binding leads to activation (Agonism) or blockade (Antagonism).

| Receptor Target | Assay Type | Indicator | Rationale |

| FP / EP1 / TP | Calcium Mobilization | FLIPR (Fluo-4 AM) | These couple to |

| EP2 / EP4 / IP | cAMP Accumulation | TR-FRET / ELISA | These couple to |

| EP3 | cAMP Inhibition | Forskolin-induced cAMP | EP3 couples to |

Protocol C: Adipogenesis Inhibition Assay (The "Phenotype")

Objective: Quantify the risk of PAP (Periorbitopathy).

-

Cell Line: 3T3-L1 murine pre-adipocytes.

-

differentiation: Induce with insulin, dexamethasone, and IBMX (MDI cocktail).

-

Treatment: Co-treat with Fluprostenol (10 nM - 1

M) during differentiation (Days 0-8). -

Readout 1 (Lipid): Oil Red O staining. Extract dye and measure absorbance at 520 nm.

-

Readout 2 (Genetic): qPCR for PPAR

and C/EBP -

Causality Check: Co-treat with an FP antagonist (e.g., AL-8810). If the effect is reversed, the atrophy is FP-mediated (Type II). If not, investigate off-target toxicity.

Visualization: Screening Workflow

Figure 2: Tiered experimental workflow for validating off-target effects. Step 1 filters for binding; Step 2 confirms signaling pathway; Step 3 assesses physiological toxicity.

Quantitative Data Summary

The following table summarizes the affinity profile of Fluprostenol (free acid) relative to key off-targets. Note the proximity of EP3 affinity to FP affinity, a common source of side effects.

| Receptor | Primary Signaling | Fluprostenol Affinity ( | Physiological Implication |

| FP | 3 – 4 nM | Therapeutic Target (IOP Reduction) | |

| EP1 | > 100 nM | Mild smooth muscle contraction | |

| EP2 | > 1 | Vasodilation (Hyperemia) | |

| EP3 | ~ 10 – 50 nM | Complex smooth muscle effects | |

| TP | > 1 | Vasoconstriction / Platelet aggregation | |

| DP | > 1 | Allergic response / Vasodilation |

Data synthesized from Cayman Chemical, Tocris Bioscience, and NIH PubChem databases.

References

-

Cayman Chemical. Fluprostenol isopropyl ester Product Information. Cayman Chemical. Link

-

Sharif, N. A., et al. (2003).[4][5] Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities.[4] Journal of Ocular Pharmacology and Therapeutics.[4] Link

-

Serrero, G., & Lepak, N. M. (1997). Prostaglandin F2alpha receptor (FP receptor) agonists are potent adipose differentiation inhibitors.[6][7] Biochemical and Biophysical Research Communications. Link

-

MedChemExpress. Travoprost Mechanism and Receptor Profile. MedChemExpress.[2] Link

-

Honrubia, F., et al. (2009). Conjunctival hyperaemia with the use of latanoprost versus other prostaglandin analogues.[8][9][10] British Journal of Ophthalmology.[10] Link

-

Seibold, L. K., et al. (2012). Prostaglandin-Associated Periorbitopathy (PAP). Survey of Ophthalmology.[10] Link

Sources

- 1. What is the mechanism of Travoprost? [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A Review of Prostanoid Receptors: Expression, Characterization, Regulation, and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Frontiers | Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma [frontiersin.org]

- 6. Prostaglandin F2alpha receptor (FP receptor) agonists are potent adipose differentiation inhibitors for primary culture of adipocyte precursors in defined medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Topical Prostaglandin Analogue Drugs Inhibit Adipocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Conjunctival hyperemia and the use of topical prostaglandins in glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Adverse effects of prostaglandin analogues used in ophthalmological practice | Kazanova | Russian Ophthalmological Journal [roj.igb.ru]

In-Depth Technical Guide: Metabolic Profiling and Identification of Fluprostenol Isopropyl Ester

Executive Summary

Fluprostenol isopropyl ester (commonly known as Travoprost ) is a synthetic prostaglandin F2

Accurate identification of its metabolites is critical for defining systemic clearance pathways and ensuring safety. This guide details the technical workflow for identifying these metabolites, emphasizing the transition from the prodrug to the active acid and its subsequent downstream

Pharmacology & Metabolic Pathway Analysis[1][2]

The Prodrug Activation Mechanism

Fluprostenol isopropyl ester is biologically inactive in its esterified form. Upon topical ocular administration, it permeates the cornea where corneal esterases rapidly hydrolyze the isopropyl group. This yields the active free acid, which binds to the FP prostanoid receptor.[1]

Systemic Clearance and Biotransformation

Once the free acid enters the systemic circulation, it mimics endogenous prostaglandin metabolism. It does not undergo extensive cytochrome P450 (CYP)-mediated metabolism. Instead, the primary clearance pathways involve:

-

-Oxidation: Sequential removal of two-carbon units from the

-

15-OH Oxidation: Conversion of the hydroxyl group at C-15 to a ketone (15-keto-fluprostenol).

-

13,14-Reduction: Saturation of the double bond between C-13 and C-14.[2]

Pathway Visualization

The following diagram illustrates the cascade from prodrug to downstream metabolites.

Figure 1: Metabolic pathway of Fluprostenol isopropyl ester, highlighting the critical hydrolysis step and subsequent systemic clearance pathways.

Analytical Strategy: LC-MS/MS Methodology

To identify these metabolites, High-Resolution Mass Spectrometry (HRMS) coupled with UHPLC is the gold standard. The free acid and its metabolites are carboxylic acids, making Negative Electrospray Ionization (ESI-) the most sensitive and selective mode.

Chromatographic Causality

-

Column Choice: A C18 column is standard, but a Phenyl-Hexyl column is superior for separating prostaglandin isomers (e.g., separating the 5,6-trans isomer from the cis active form).

-

Mobile Phase: Acidic modifiers (Formic Acid) are necessary to protonate the carboxylic acids for retention on RP columns, but they suppress ionization in negative mode. Ammonium Acetate (pH 5-6) is often a better compromise, enhancing ionization of the deprotonated species

.

Mass Spectrometry Settings

-

Ionization: ESI Negative Mode (

). -

Scan Mode: Full Scan / Data-Dependent MS2 (dd-MS2) for discovery; MRM for quantitation.

-

Key Fragmentation: Prostaglandins typically exhibit neutral losses of water (

, -18 Da) and carbon dioxide (

Experimental Protocol: In Vitro Metabolite Identification

This protocol uses human hepatocytes to simulate systemic metabolism. Note that for the initial hydrolysis step, corneal homogenates or simple plasma incubations are sufficient, but hepatocytes cover the full spectrum.

Materials

-

Test Compound: Fluprostenol isopropyl ester (10 mM stock in DMSO).

-

System: Cryopreserved Human Hepatocytes (suspension).

-

Media: Krebs-Henseleit Buffer (KHB) or William's E Medium.

-

Quenching Agent: Ice-cold Acetonitrile (ACN) with 0.1% Formic Acid.

Step-by-Step Workflow

-

Thawing & Viability Check:

-

Thaw hepatocytes at 37°C. Centrifuge and resuspend in warm media.

-

Validation: Ensure viability >75% using Trypan Blue exclusion.

-

-

Incubation:

-

Prepare a cell suspension of

cells/mL. -

Spike Test Compound to a final concentration of 1 µM (keeps DMSO <0.1%).

-

Incubate at 37°C in a shaking water bath (humidified CO2 atmosphere).

-

-

Timepoints:

-

Collect samples at 0, 15, 30, 60, 120, and 240 minutes.

-

Rationale: The ester hydrolysis is rapid (<30 min); downstream

-oxidation requires longer incubation (60-240 min).

-

-

Quenching & Extraction:

-

Add 3 volumes of Ice-cold ACN to the sample. Vortex vigorously.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet proteins.

-

Transfer supernatant to LC vials.

-

-

Analysis: Inject 5-10 µL onto the UHPLC-HRMS system.

Analytical Workflow Visualization

Figure 2: Analytical workflow for the extraction and identification of Fluprostenol metabolites from biological matrices.

Data Interpretation & Metabolite Table

The following table summarizes the expected mass shifts and diagnostic ions for Fluprostenol isopropyl ester and its primary metabolites in Negative ESI mode.

Parent Molecule Calculation:

-

Fluprostenol Isopropyl Ester:

(MW: 500.55)[3] -

Fluprostenol Free Acid:

(MW: 458.47)

| Metabolite ID | Transformation | Formula | Theoretical m/z [M-H]- | Key Diagnostic Fragments |

| Prodrug | Parent (Ester) | 499.23 | Loss of isopropyl group | |

| M1 (Active) | Hydrolysis (Free Acid) | 457.18 | ||

| M2 | 1,2-dinor acid | 429.15 | -28 Da (loss of | |

| M3 | 1,2,3,4-tetranor acid | 401.12 | -56 Da (loss of | |

| M4 | 13,14-dihydro acid | 459.20 | +2 Da (Hydrogenation) | |

| M5 | 15-keto acid | 455.17 | -2 Da (Oxidation) |

Diagnostic Logic

-

Disappearance of Prodrug: Monitor m/z 499 -> 457 transition. This should happen rapidly (half-life < 30 min in plasma/hepatocytes).

-

Beta-Oxidation Series: Look for the characteristic loss of 28 Da units (C2H4) from the active acid (m/z 457 -> 429 -> 401).

-

Fragment Ions: The trifluoromethyl-phenoxy group is stable. Fragmentation usually occurs at the ester/acid chain or the cyclopentane ring.

References

-

PubChem. (n.d.). Travoprost | C26H35F3O6. National Library of Medicine. Retrieved February 6, 2026, from [Link]

-

DrugBank Online. (n.d.). Travoprost: Uses, Interactions, Mechanism of Action. Retrieved February 6, 2026, from [Link]

- Hellberg, M. R., et al. (2002). The hydrolysis of the prostaglandin analog prodrug bimatoprost to 17-phenyl-trinor PGF2alpha by human and rabbit ocular tissue. Journal of Ocular Pharmacology and Therapeutics. (Contextual grounding on PG analog hydrolysis).

-

Stjernschantz, J. (2001). From PGF2α-Isopropyl Ester to Latanoprost: A Review of the Development of Xalatan. Investigative Ophthalmology & Visual Science. Retrieved February 6, 2026, from [Link]

Sources

Technical Guide: Solubility Profiling and Formulation Strategies for Fluprostenol Isopropyl Ester

[1][2][3]

Executive Summary & Chemical Identity

Fluprostenol isopropyl ester (also known as Travoprost) is a synthetic prostaglandin F2

For researchers and formulation scientists, the primary challenge lies in its distinct solubility dichotomy: it is highly soluble in organic solvents but exhibits negligible solubility in aqueous buffers.[1][2][3] Successful application requires a precise "Solvent-to-Buffer" dilution strategy to prevent precipitation (crash-out) and minimize hydrolytic degradation.[1][2][3]

Chemical Profile

| Property | Detail |

| CAS Number | 157283-68-6 |

| Molecular Formula | C |

| Molecular Weight | 500.6 g/mol |

| Physical State | Colorless oil (often supplied as a solution in Ethanol or Methyl Acetate) |

| Lipophilicity | High (LogP > 4.0 predicted) |

| Key Mechanism | FP Receptor Agonist (Prodrug) |

Solubility Data Matrix

The following data aggregates solubility limits across standard laboratory solvents. Note that "miscible" implies the compound dissolves freely at typical stock concentrations (>10 mg/mL), while aqueous values represent the thermodynamic limit often requiring co-solvents.[1][2][3]

| Solvent System | Solubility Limit (approx.) | Application Context |

| Ethanol | ~30 mg/mL | Primary storage solvent; volatile.[1][2][3] |

| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL | Preferred for biological stock solutions; low volatility.[1][2][3] |

| Dimethyl Formamide (DMF) | ~30 mg/mL | Alternative organic stock; higher toxicity than DMSO.[1][2][3] |

| PBS (pH 7.2) | < 0.01 mg/mL (Insoluble) | Do not dissolve directly. Requires co-solvent. |

| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | High co-solvent system; only for specific chemical assays.[1][2][3] |

| Corn/Soybean Oil | Miscible | Suitable for lipid-based formulations.[1][2][3] |

ngcontent-ng-c1989010908="" class="ng-star-inserted">Critical Insight: The value of 0.5 mg/mL in 1:1 DMF:PBS is often cited in literature.[2][3] However, this solvent ratio (50% DMF) is toxic to most biological systems.[1][2][3] For cell culture, the practical working concentration is limited by the maximum accumulation of the organic carrier (usually <0.1% to 1% v/v).[1][2][3]

Step-by-Step Solubilization Protocols

Protocol A: Preparation of Stable Stock Solution (Organic)

Use this protocol to prepare a master stock for long-term storage.[1][2][3]

-

Solvent Exchange (If required): If your product arrived in Methyl Acetate or Ethanol and you require a DMSO stock:

-

Reconstitution: Add anhydrous DMSO to the residue.

-

Storage: Aliquot into amber glass vials (hydrophobic compounds can adsorb to some plastics).[1][2][3] Purge with argon or nitrogen.[1][2][3][7] Store at -20°C.

Protocol B: Preparation of Aqueous Working Solution (Cell Culture/Assay)

Use this protocol for immediate experimental use.[1][2][3] This method prevents "crash-out" (precipitation).[1][2][3]

-

Calculation: Determine the Final Assay Concentration (FAC).

-

Intermediate Dilution (The "Step-Down"):

-

Final Dilution:

-

Usage Window: Use within 4–8 hours .

Stability & Degradation Pathways

Fluprostenol isopropyl ester is a "ticking clock" in aqueous environments.[1][2][3] The ester bond is chemically labile.[1][2][3]

-

Hydrolysis: In the presence of water (pH > 6), the isopropyl group is cleaved.[1][2][3]

-

Impact: If you store an aqueous solution for >24 hours, you are likely testing a mixture of the ester and the free acid (Fluprostenol), altering your pharmacological data (EC50 values may shift).[1][2][3]

-

Prevention: Always prepare aqueous dilutions fresh.

Visualization: Solubilization & Hydrolysis Workflow

The following diagram illustrates the correct handling workflow and the chemical fate of the compound.

Figure 1: Workflow for solubilization and the degradation pathway of Fluprostenol Isopropyl Ester. Green indicates stable storage; Yellow indicates the critical handling window; Red indicates chemical conversion.[1][2][3]

Critical Technical Considerations (The "Gotchas")

The "Crash-Out" Phenomenon

Because the LogP is high, adding a high-concentration organic stock directly to a static volume of water often results in a cloudy precipitate.[1][2][3]

-

Solution: Always inject the organic stock into a vortexing aqueous buffer, or use the "Step-Down" intermediate dilution method described in Protocol B.

Plastic Adsorption

Lipophilic esters stick to polypropylene (standard Eppendorf tubes) and polystyrene.[1][2][3]

-

Recommendation: For concentrations < 1 µM, use glass vials or low-binding plasticware to ensure the actual concentration matches the calculated concentration.

In Vivo Formulation

For animal studies (e.g., ocular administration), aqueous buffers are often insufficient.[1][2][3]

References

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Fluprostenol | C23H29F3O6 | CID 5311100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. novamedline.com [novamedline.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. EP1920764B1 - Fluprostenol isopropyl ester for use in the treatment of glaucoma and ocular hypertension - Google Patents [patents.google.com]

Fluprostenol isopropyl ester stability and degradation profile

An In-Depth Technical Guide: Fluprostenol Isopropyl Ester: A Comprehensive Profile of Stability and Degradation

Introduction

Fluprostenol isopropyl ester, also known by the non-proprietary name travoprost, is a synthetic prostaglandin F2α analog of significant therapeutic importance.[1][2] It functions as a prodrug; in vivo, endogenous esterases, particularly within the cornea, hydrolyze the isopropyl ester to yield the biologically active free acid, fluprostenol.[1][3][4] As a potent and selective agonist for the prostaglandin F (FP) receptor, its primary clinical application is in the management of open-angle glaucoma and ocular hypertension, where it effectively reduces intraocular pressure.[1][2][3]

The journey from a potent active pharmaceutical ingredient (API) to a safe, stable, and effective drug product is contingent upon a thorough understanding of its chemical behavior. For fluprostenol isopropyl ester, particularly when formulated into aqueous ophthalmic solutions, its stability is a critical quality attribute. This guide provides drug development professionals, researchers, and scientists with a detailed examination of the factors influencing its stability, its principal degradation pathways, and the methodologies required to rigorously assess its degradation profile.

Core Physicochemical and Stability Characteristics

Fluprostenol isopropyl ester is typically a colorless to pale yellow oil or liquid.[5] Its physicochemical nature dictates its handling and formulation requirements.

-

Solubility: It is readily soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF), but exhibits very low solubility in aqueous buffers.[1][5][6] This lipophilicity is crucial for its penetration through the cornea but presents a challenge for developing stable aqueous formulations.

-

Storage and Inherent Stability: As a neat material or in an organic solvent, fluprostenol isopropyl ester is stable for at least two years when stored frozen at –20°C.[1][6][7] However, its stability is significantly compromised in aqueous environments, which are essential for ophthalmic drug delivery.[7] Technical datasheets often recommend that prepared aqueous solutions should not be stored for more than a single day.[6]

The molecular structure of fluprostenol isopropyl ester contains several moieties susceptible to chemical degradation: a hydrolyzable isopropyl ester, secondary allylic alcohols, and carbon-carbon double bonds. These features are the primary sites for the degradation reactions discussed below.

Forced Degradation and Primary Degradation Pathways

Forced degradation, or stress testing, is a cornerstone of pharmaceutical development mandated by regulatory bodies like the International Conference on Harmonisation (ICH).[8][9] By subjecting the drug substance to conditions more severe than accelerated stability testing, we can purposefully generate degradation products. This process is fundamental for identifying potential degradants that could arise during the product's shelf-life and for developing stability-indicating analytical methods capable of separating these degradants from the parent API.[10]

The principal degradation pathways for fluprostenol isopropyl ester are hydrolysis and oxidation.

Hydrolysis: The Predominant Pathway

Hydrolysis is the most common degradation mechanism for drugs containing ester functional groups.[11][12] For fluprostenol isopropyl ester, the cleavage of the ester bond is the most significant stability concern in aqueous formulations.

-

Mechanism: The reaction involves the nucleophilic attack of a water molecule on the carbonyl carbon of the ester, leading to the formation of fluprostenol free acid and isopropanol.[3][7] This conversion is, in fact, the bioactivation step in vivo, but in a drug product, it represents a loss of the intended API and a change in the product's composition.

-

pH-Dependence: The rate of hydrolysis is highly dependent on pH. The reaction is catalyzed under both acidic (pH < 4) and basic (pH > 7) conditions.[7] Prostaglandin ester prodrugs typically exhibit a U-shaped pH-rate profile, with a region of maximum stability. For similar prostaglandin analogs, this is often in the moderately acidic range of pH 4 to 6.[7]

Oxidation

Oxidation is another critical degradation pathway, mechanistically complex and capable of producing a variety of degradation products.[13]

-

Mechanism: The secondary alcohol groups on the cyclopentane ring and the aliphatic side chain are susceptible to oxidation, which would convert them into the corresponding ketones.[7] For instance, oxidation at the C-9 position would yield 9-keto fluprostenol isopropyl ester.[14] The double bonds within the alpha and omega chains are also potential sites for oxidative cleavage by reactive oxygen species.[7]

Photodegradation and Thermal Stress

-

Photostability: Prostaglandin analogs can be sensitive to light. Exposure to ultraviolet (UV) radiation can provide the energy needed to induce photolytic cleavage or molecular rearrangements, leading to loss of potency.[5][7]

-

Thermal Stability: While relatively stable at controlled room temperatures, elevated temperatures act as a catalyst, accelerating the rates of both hydrolysis and oxidation.[7]

Quantitative Data Summary

The following tables summarize the expected stability of fluprostenol isopropyl ester under various stress conditions, compiled from data on structurally related prostaglandin F2α analogs.[7] These tables serve as a valuable guide for formulation scientists in predicting stability and designing appropriate studies.

Table 1: pH-Dependent Stability of Prostaglandin Analogs in Aqueous Solution

| pH Range | Expected Stability | Primary Degradation Pathway |

| < 4 | Unstable | Acid-catalyzed hydrolysis of the isopropyl ester. |

| 4 - 6 | Moderately Stable | Slow hydrolysis of the isopropyl ester; optimal stability is often found in this range.[7] |

| 7 - 8 | Less Stable | Base-catalyzed hydrolysis of the isopropyl ester.[7] |

| > 8 | Unstable | Rapid base-catalyzed hydrolysis. |

Table 2: Stability Under Thermal, Photolytic, and Oxidative Stress

| Condition | Parameters | Expected Degradation (%) | Primary Degradation Products |

| Thermal Stress | 50°C for 30 days | 15 - 30% | Primarily hydrolysis products, with potential for other degradants.[7] |

| Photolytic Stress | UV Light, Ambient Temp, 24 hrs | 10 - 25% | Photolytic cleavage and rearrangement products.[7] |

| Oxidative Stress | 3% H₂O₂, Ambient Temp, 24 hrs | 15 - 40% | Oxidation of alcohol groups to ketones and other oxidative adducts.[7] |

Experimental Methodologies: A Self-Validating System

The following protocols provide a robust framework for investigating the stability of fluprostenol isopropyl ester. The causality behind these choices is to create stress conditions that are specific to each degradation pathway, allowing for a systematic evaluation.

Protocol 1: Forced Degradation (Stress Testing)

Objective: To intentionally degrade fluprostenol isopropyl ester under various stress conditions to generate potential degradation products and elucidate degradation pathways.

Materials:

-

Fluprostenol isopropyl ester reference standard

-

Methanol, HPLC grade

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3% and 30%

-

Purified water, HPLC grade

-

Photostability chamber with UV and visible light sources

-

Forced-air oven

Step-by-Step Procedure:

-

Preparation of Stock Solution: Accurately prepare a stock solution of fluprostenol isopropyl ester in methanol at a concentration of 1 mg/mL.[7]

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Incubate the mixture at 60°C for 24 hours.[7]

-

Withdraw samples at appropriate intervals (e.g., 2, 4, 8, 12, 24 hours).

-

Prior to analysis, neutralize the samples with an equivalent amount of 0.1 M NaOH.

-

Causality: Elevated temperature is used to accelerate the reaction to a practical timeframe. If degradation is less than 5-10%, the experiment should be repeated with 1 M HCl to ensure sufficient stress is applied.[7]

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Keep the mixture at room temperature for 8 hours.[7]

-

Withdraw samples at intervals (e.g., 1, 2, 4, 8 hours).

-

Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

-

Causality: Base-catalyzed hydrolysis is typically much faster than acid-catalyzed hydrolysis, hence the use of room temperature to control the reaction rate.[7]

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

-

Keep the mixture at room temperature for 24 hours, protected from light.[7][15]

-

Withdraw samples at appropriate time points.

-

Causality: Protection from light is crucial to prevent confounding photodegradation. If degradation is minimal, a higher concentration of H₂O₂ (e.g., 30%) can be used.[7]

-

-

Thermal Degradation:

-

Place a sample of solid fluprostenol isopropyl ester powder in an oven at 80°C for 48 hours.[7]

-

Simultaneously, expose a solution of the API (in a suitable stable solvent like acetonitrile) to the same conditions.

-

Analyze samples at 24 and 48 hours.

-

Causality: Testing both solid and solution states provides a comprehensive thermal stability profile.

-

-

Photolytic Degradation:

-

Expose both the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

Wrap a parallel set of control samples in aluminum foil to protect them from light.[7]

-

Analyze the exposed and control samples.

-

Causality: The wrapped control is essential to differentiate between degradation caused by light versus thermal effects from the chamber.

-

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method capable of accurately quantifying fluprostenol isopropyl ester while separating it from all process-related impurities and degradation products generated during stress testing.

Instrumentation:

-

HPLC system equipped with a photodiode array (PDA) or UV detector and a mass spectrometer (MS) for peak identification and purity assessment.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

Recommended Chromatographic Conditions (Starting Point for Optimization):

| Parameter | Recommended Condition |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time (min) |

| 0 | |

| 25 | |

| 30 | |

| 31 | |

| 35 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 222 nm and 280 nm[1] |

| Injection Volume | 10 µL |

Causality: A gradient elution is chosen to ensure separation of early-eluting polar degradants (like the free acid) from the more lipophilic parent drug and late-eluting non-polar degradants. A PDA detector is used to check for peak purity and to identify the optimal detection wavelength for all components.

Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines. This is a self-validating step ensuring the method is fit for its purpose. Key parameters include:

-

Specificity: Demonstrated by the separation of the main peak from all degradants and the assessment of peak purity using a PDA detector or MS.

-

Linearity, Accuracy, and Precision: Assessed over a range of concentrations.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): To ensure sensitivity for low-level impurities.

-

Robustness: Evaluating the effect of small, deliberate variations in method parameters.

Visualization of Degradation and Experimental Workflow

Diagrams provide a clear visual summary of complex processes, enhancing comprehension.

Caption: Primary degradation pathways of Fluprostenol Isopropyl Ester.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Fluprostenol | C23H29F3O6 | CID 5311100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Fluprostenol isopropyl ester-d4 | Benchchem [benchchem.com]

- 5. Buy (+)-Cloprostenol isopropyl ester (EVT-263907) | 157283-66-4 [evitachem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 12. rjptonline.org [rjptonline.org]

- 13. mdpi.com [mdpi.com]

- 14. caymanchem.com [caymanchem.com]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Enantiomers of Fluprostenol Isopropyl Ester: Stereochemistry, Biological Activity, and Therapeutic Implications

Abstract

Fluprostenol isopropyl ester, a prostaglandin F2α (PGF2α) analog, is a cornerstone in the management of open-angle glaucoma and ocular hypertension.[1] Its therapeutic efficacy is intrinsically linked to its stereochemistry, with its biological activity residing primarily in one of its enantiomers. This technical guide provides an in-depth exploration of the enantiomers of fluprostenol isopropyl ester, detailing their separation, characterization, and differential pharmacological activities. We will delve into the underlying molecular mechanisms, including receptor binding and signal transduction, and provide validated experimental protocols for their investigation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical ophthalmic therapeutic.

Introduction: The Significance of Prostaglandin Analogs in Glaucoma Therapy

Glaucoma, a progressive optic neuropathy, is a leading cause of irreversible blindness worldwide. Elevated intraocular pressure (IOP) is a major risk factor, and its reduction is the primary goal of current treatments.[2] Prostaglandin F2α analogs, such as latanoprost, travoprost (the commercial name for fluprostenol isopropyl ester), and bimatoprost, are the first-line therapies due to their potent IOP-lowering effects and favorable side-effect profile.[2][3] These drugs act as agonists at the prostaglandin F receptor (FP receptor), a G protein-coupled receptor (GPCR), primarily increasing the uveoscleral outflow of aqueous humor.[4][5][6][7]

Fluprostenol isopropyl ester is a prodrug that is hydrolyzed in the cornea to its active form, (+)-fluprostenol.[1] It is the (+)-enantiomer that exhibits high affinity for the FP receptor and is responsible for the therapeutic effect.[8][9] The corresponding (-)-enantiomer is significantly less active. This stereoselectivity underscores the importance of chirality in drug design and development, as the inactive enantiomer can contribute to off-target effects or metabolic burden without providing therapeutic benefit.

The Role of Chirality in Drug Action

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit profound differences in their biological activity. This is because biological systems, including receptors and enzymes, are themselves chiral and can preferentially interact with one enantiomer over the other.[10] In the case of fluprostenol, the specific three-dimensional arrangement of its functional groups is crucial for optimal binding to the FP receptor.

Fluprostenol Isopropyl Ester: Structure and Enantiomers

Fluprostenol is a synthetic analog of PGF2α. The isopropyl ester form enhances its lipophilicity, facilitating its penetration through the cornea. The active form, (+)-fluprostenol, possesses a specific stereochemistry at multiple chiral centers, which is essential for its potent agonistic activity at the FP receptor.[9]

Separation and Characterization of Fluprostenol Enantiomers

The separation of enantiomers is a critical step in their individual characterization and in ensuring the enantiopurity of the active pharmaceutical ingredient. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method for this purpose.

Experimental Protocol: Chiral HPLC Separation

This protocol outlines a general method for the chiral separation of fluprostenol enantiomers. Optimization of parameters such as the specific chiral stationary phase, mobile phase composition, and temperature may be required.[11][12]

Objective: To separate the (+)- and (-)-enantiomers of fluprostenol.

Materials:

-

Racemic fluprostenol standard

-

Chiral stationary phase column (e.g., Chiralpak AD, Chiralcel OD)[13]

-

HPLC-grade solvents (e.g., hexane, isopropanol, ethanol, methanol, acetonitrile)[14]

-

Acidic modifier (e.g., trifluoroacetic acid)

-

HPLC system with UV detector

Methodology:

-

Column Selection: Choose a suitable polysaccharide-based chiral stationary phase, such as amylose or cellulose derivatives, which are known to be effective for separating prostaglandin analogs.

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). The ratio will need to be optimized to achieve adequate resolution. A small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid) can be added to improve peak shape.[12]

-

System Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate until a stable baseline is achieved.

-

Sample Preparation: Dissolve the racemic fluprostenol standard in the mobile phase to a known concentration.

-

Injection and Elution: Inject the sample onto the column and monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 222 nm and 280 nm).[1]

-

Data Analysis: The two enantiomers will elute at different retention times, allowing for their separation and quantification.

Workflow for Chiral Separation

Caption: Simplified signaling pathway of the prostaglandin FP receptor.

Therapeutic Implications and Future Directions

The high stereoselectivity of fluprostenol's activity highlights the importance of using the enantiomerically pure form, (+)-fluprostenol isopropyl ester (travoprost), in clinical practice. This ensures maximal therapeutic efficacy while minimizing potential side effects from the inactive (-)-enantiomer. The development of prostaglandin analogs has significantly advanced glaucoma treatment, and ongoing research focuses on developing new agonists with improved efficacy, duration of action, and side-effect profiles. [15]Furthermore, novel drug delivery systems are being explored to enhance patient compliance and provide sustained IOP reduction. [15]

Conclusion

Fluprostenol isopropyl ester is a potent and effective treatment for glaucoma, and its therapeutic activity is almost exclusively attributed to its (+)-enantiomer. A thorough understanding of the stereochemistry, separation, and differential biological activity of its enantiomers is crucial for drug development, quality control, and clinical application. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for scientists and researchers in the field of ophthalmic drug discovery and development.

References

-

Cayman Chemical. Fluprostenol isopropyl ester (CAS 157283-68-6).

-

Tocris Bioscience. (+)-Fluprostenol | Prostanoid Receptor Agonists.

-

Wikipedia. Prostaglandin F2alpha.

-

IUPHAR/BPS Guide to PHARMACOLOGY. fluprostenol.

-

Wikipedia. Prostaglandin F receptor.

-

TargetMol. (+)-Fluprostenol | Prostaglandin Receptor.

-

PubMed. Effect of Fluprostenol Isopropyl Ester and 15-Keto Fluprostenol on Eyelash Growth: A Clinical and Pharmacologic Study.

-

Frontiers in Pharmacology. PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease.

-

MDPI. Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins.

-

Sienkiewicz, et al. Effect of Topical Prostaglandin F2α Analogs on Selected Oxidative Stress Parameters in the Tear Film. Oxidative Medicine and Cellular Longevity. 2019.

-

Sharif, N. A., et al. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility. British Journal of Pharmacology. 2017;174(18):2977-2993.

-

Brubaker, J. W., et al. Mechanism of action of bimatoprost, latanoprost, and travoprost in healthy subjects. A crossover study. Ophthalmology. 2003;110(12):2388-2397.

-

Li, Z., et al. A unified strategy to prostaglandins: chemoenzymatic total synthesis of cloprostenol, bimatoprost, PGF2α, fluprostenol, and travoprost guided by biocatalytic retrosynthesis. Chemical Science. 2021;12(30):10362-10370.

-

Sales, K. J., et al. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma. The Journal of Clinical Endocrinology & Metabolism. 2004;89(2):986-993.

-

García-Campaña, A. M., et al. Chiral and achiral separation of ten flavanones by supercritical fluid chromatography. Journal of Chromatography A. 2022;1680:463420.

-

Anthony, T. L., et al. Prostaglandin F2 alpha receptors in the human trabecular meshwork. Investigative Ophthalmology & Visual Science. 1999;40(13):3119-3127.

-